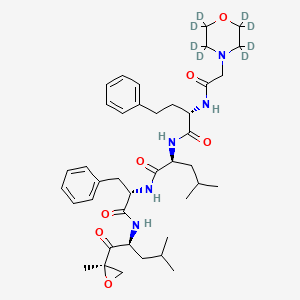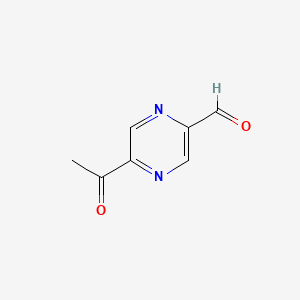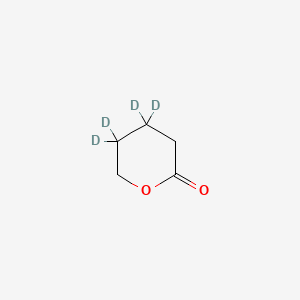
delta-Valerolactone-3,3,4,4-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta-Valerolactone-3,3,4,4-D4 is a deuterated form of delta-valerolactone, a lactone used as a chemical intermediate in various industrial processes. This compound is characterized by the presence of deuterium atoms at the 3 and 4 positions, which makes it useful in scientific research, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Delta-Valerolactone-3,3,4,4-D4 can be synthesized through the Baeyer-Villiger oxidation of cyclopentanone using deuterated peroxy acids. The reaction typically involves the use of peroxybenzoic acid or m-chloroperoxybenzoic acid as oxidants . The reaction conditions include maintaining a temperature range of 0-25°C and using an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of delta-valerolactone involves the gas-phase oxidation of 1,5-pentanediol. The process includes evaporating 1,5-pentanediol and passing it over a catalyst at elevated temperatures to produce delta-valerolactone . For the deuterated version, deuterated 1,5-pentanediol would be used as the starting material.
化学反应分析
Types of Reactions
Delta-Valerolactone-3,3,4,4-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces 5-hydroxyvaleric acid.
Reduction: Yields 1,5-pentanediol.
Substitution: Forms various substituted lactones depending on the nucleophile used.
科学研究应用
Delta-Valerolactone-3,3,4,4-D4 is used in a variety of scientific research applications:
Chemistry: As a precursor in the synthesis of biodegradable polymers and copolymers.
Biology: Used in metabolic studies involving isotopic labeling to trace biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems due to its biodegradability.
Industry: Employed in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of delta-valerolactone-3,3,4,4-D4 involves its ability to undergo ring-opening polymerization, which is catalyzed by metal complexes. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies using techniques such as nuclear magnetic resonance spectroscopy . The molecular targets include enzymes and catalysts that facilitate the polymerization process.
相似化合物的比较
Similar Compounds
Gamma-Valerolactone: Another lactone used in similar applications but differs in the position of the lactone ring.
Epsilon-Caprolactone: Used in the production of polyesters and has a larger ring structure compared to delta-valerolactone.
Uniqueness
Delta-Valerolactone-3,3,4,4-D4 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows for more precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs.
属性
IUPAC Name |
4,4,5,5-tetradeuteriooxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione](/img/structure/B569309.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)
![methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate](/img/structure/B569313.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)
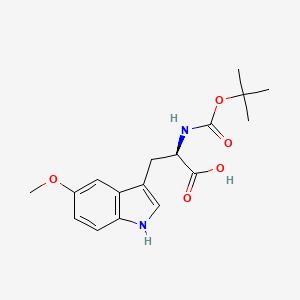
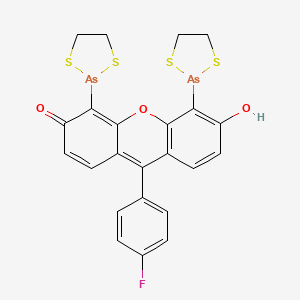
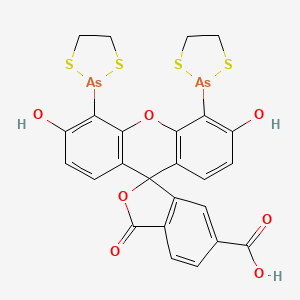
![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)
